molecular formula C15H9N5O B15295342 5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one

5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one

Cat. No.: B15295342
M. Wt: 275.26 g/mol
InChI Key: RIFPMXYQPKZDHE-UHFFFAOYSA-N
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Description

5-Phenyl-3,6,7,8,9-pentaazatricyclo[8400,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization of linear precursors.

    Aromatic Substitution: Introduction of the phenyl group via electrophilic aromatic substitution.

    Amine Functionalization: Incorporation of nitrogen atoms through amination reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Flow Chemistry: Continuous flow processes for larger-scale production, ensuring better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

5-Phenyl-3,6,7,8,9-pentaazatricyclo[840

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Exploration as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s multiple nitrogen atoms and tricyclic structure allow it to form stable complexes and participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a simpler bicyclic structure.

Uniqueness

5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one is unique due to its complex tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

3-phenyl-[1,2,4]triazino[2,3-c][1,2,3]benzotriazin-2-one

InChI

InChI=1S/C15H9N5O/c21-15-13(10-6-2-1-3-7-10)18-20-14(16-15)11-8-4-5-9-12(11)17-19-20/h1-9H

InChI Key

RIFPMXYQPKZDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NC2=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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